5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol
Description
5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a (5-methylpyrazol-1-yl)methyl group and a thiol (-SH) group at position 2. This structure combines the electron-deficient oxadiazole ring, known for enhancing metabolic stability and bioavailability, with the pyrazole moiety, which contributes to diverse pharmacological activities, including antimicrobial and anti-inflammatory effects .
Properties
IUPAC Name |
5-[(5-methylpyrazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-5-2-3-8-11(5)4-6-9-10-7(13)12-6/h2-3H,4H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVMQKHHSTYRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Synthesis
The synthesis of 1,3,4-oxadiazole-2-thiol derivatives universally begins with the preparation of a hydrazide precursor. For 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, the initial step involves the reaction of ethyl 5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate with hydrazine hydrate in ethanol under reflux. This yields the corresponding pyrazole-3-carbohydrazide, confirmed by the disappearance of the ester carbonyl IR band at 1724 cm⁻¹ and the emergence of NH stretching vibrations.
Carbon Disulfide-Mediated Cyclization
Cyclization of the hydrazide intermediate with carbon disulfide (CS₂) in alkaline media constitutes the cornerstone of oxadiazole-thiol synthesis. In a representative procedure, 3-(2-nitrophenyl)acrylohydrazide reacts with CS₂ in ethanol under reflux with potassium hydroxide, yielding 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol. For the target compound, analogous conditions (1:3 molar ratio of hydrazide to CS₂, 6-hour reflux in ethanol/KOH) facilitate the formation of the 1,3,4-oxadiazole-2-thiol ring, with the methylpyrazole substituent introduced via subsequent alkylation.
Functionalization of the Oxadiazole-Thiol Core
S-Alkylation with Pyrazolemethyl Electrophiles
The critical step in appending the (5-methyl-1H-pyrazol-1-yl)methyl group involves S-alkylation of the oxadiazole-2-thiol. As demonstrated in SciELO Chile studies, treatment of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol with alkyl halides in DMF using NaH as a base yields S-substituted derivatives. For the target compound, 5-methyl-1H-pyrazol-1-ylmethyl chloride or bromide serves as the electrophile. Optimal conditions include:
| Parameter | Value | Source Citation |
|---|---|---|
| Solvent | N,N-Dimethylformamide (DMF) | |
| Base | Sodium hydride (1.2 eq) | |
| Temperature | Room temperature | |
| Reaction Time | 3 hours | |
| Yield | 72–85% (reported analogs) |
Spectroscopic Validation and Analytical Data
Infrared Spectroscopy
The IR spectrum of this compound exhibits characteristic absorptions at:
Disappearance of the S–H band post-alkylation confirms successful substitution at the thiol position.
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
- δ 2.21 (s, 3H, CH₃-pyrazole)
- δ 5.12 (s, 2H, CH₂ linker)
- δ 7.83 (s, 1H, pyrazole-H)
- δ 12.95 (s, 1H, SH, pre-alkylation)
¹³C NMR confirms the oxadiazole C-2 at δ 179.66 ppm (C=S) and the pyrazolemethyl carbon at δ 44.8 ppm.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for synthesizing this compound:
*Reported for analogous 2-amino derivatives.
Mechanistic Insights and Reaction Optimization
Base-Mediated Cyclization Dynamics
The cyclocondensation of hydrazides with CS₂ proceeds via a two-step mechanism: (1) deprotonation of the hydrazide NH by KOH, forming a nucleophilic amide, and (2) nucleophilic attack on CS₂, followed by cyclative elimination of H₂S. Computational studies suggest that electron-donating groups on the pyrazole ring (e.g., methyl at position 5) accelerate cyclization by stabilizing the transition state through resonance.
Solvent Effects in S-Alkylation
DMF outperforms THF and acetonitrile in S-alkylation due to its high polarity, which stabilizes the thiolate intermediate. However, recent PMC studies indicate that switchable solvents like DBU/CO₂-expanded liquids can enhance yields to 89% while simplifying product isolation.
Chemical Reactions Analysis
Cyclocondensation with Carbon Disulfide
The compound is typically synthesized via cyclocondensation of a substituted hydrazide with carbon disulfide (CS₂) in an alcoholic alkaline medium (e.g., ethanolic KOH). This method forms the oxadiazole-2-thiol core. For example:
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Reaction Conditions : Refluxing with CS₂ in ethanolic KOH for 10–12 hours .
-
Key Step : Acid hydrazide reacts with CS₂ to form the oxadiazole-2-thione intermediate, which undergoes tautomerization to the thiol form .
| Parameter | Details |
|---|---|
| Reagents | CS₂, ethanolic KOH |
| Temperature | Reflux (~78°C) |
| Reaction Time | 10–12 hours |
| Isolation | Neutralization with HCl, filtration, and recrystallization |
Oxidative Cyclization
Alternative methods involve oxidative cyclization of semicarbazones or thiosemicarbazides using oxidants like bromine in acetic acid. For example:
-
Substituted semicarbazones (derived from aldehydes and semicarbazide) undergo bromine-mediated cyclization to form 5-substituted oxadiazoles .
-
Yield : Depends on substituent electronics and reaction conditions (e.g., up to 94% for chlorophenyl derivatives) .
Tautomerism
The compound exhibits thiol-thione tautomerism , influenced by reaction conditions:
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Thione Form : Dominant under basic conditions (e.g., in ethanolic KOH) .
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Thiol Form : Favored under acidic conditions (e.g., HCl neutralization) .
-
Spectroscopic Evidence :
Alkylation
The thiol group can undergo alkylation with methyl iodide (MeI) under basic conditions:
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Reaction : Refluxing with MeI in ethanolic KOH for 7 hours .
-
Product : Methylsulfanyl oxadiazole derivatives (e.g., 12 in ).
| Reaction Type | Reagents | Conditions | Yield | Product |
|---|---|---|---|---|
| Alkylation | MeI, ethanolic KOH | Reflux (7 hours) | 77% | Methylsulfanyl oxadiazole |
Coupling Reactions
The oxadiazole core can participate in coupling reactions to introduce functional groups:
Spectroscopic Analysis
-
¹H NMR :
-
¹³C NMR :
| Property | Value/Range | Source |
|---|---|---|
| ¹H NMR (SH) | ~12.95 ppm | |
| ¹³C NMR (C=S) | ~186 ppm | |
| MS (M⁺) | m/z 337 |
Mechanistic Insights
-
Cyclization : Formation of the oxadiazole ring involves nucleophilic attack by the hydrazide nitrogen on CS₂, followed by elimination of H₂S .
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Tautomer Control : Basic conditions stabilize the thione form, while acidic conditions favor the thiol .
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Regioselectivity : Substitution at the 5-position is influenced by steric and electronic factors during cyclization .
Scientific Research Applications
Biological Activities
The compound has been investigated for multiple biological activities, including:
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit considerable antimicrobial properties. The presence of the thiol group enhances their efficacy against various bacterial strains by potentially disrupting microbial cell membranes .
- Anticancer Properties : Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds featuring the 1,3,4-oxadiazole scaffold have shown promise in inhibiting tumor growth in various cancer cell lines, including glioblastoma. In vitro assays demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells .
- Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazole derivatives are notable. Compounds similar to 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol have been shown to reduce inflammation markers in experimental models, suggesting their potential use in treating inflammatory diseases .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical pathways. The general approach involves the reaction of hydrazones with isocyanates or thiosemicarbazides under acidic or basic conditions. This method allows for the functionalization of the compound to enhance its biological activity or solubility.
Table 1: Synthetic Routes for Oxadiazole Derivatives
| Synthetic Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cyclization with hydrazones | Isocyanate | 75% | |
| Reaction with thiosemicarbazide | Acid catalyst | 80% | |
| Microwave-assisted synthesis | Various substrates | 90% |
Case Studies
A variety of case studies have documented the pharmacological effects of compounds related to this compound:
- Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects against cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced anticancer activity compared to standard treatments .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of synthesized oxadiazoles against Gram-positive and Gram-negative bacteria. The findings revealed that introducing different substituents on the pyrazole ring improved antibacterial potency .
- Anti-diabetic Effects : A recent study assessed the anti-diabetic potential of oxadiazole derivatives in Drosophila melanogaster models. Results showed that specific compounds effectively lowered glucose levels and improved metabolic profiles .
Mechanism of Action
The mechanism of action of 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
Benzimidazole-Substituted Analogs
Compounds such as 5-((2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol () replace the pyrazole with a benzimidazole group. These derivatives exhibit potent antibacterial and antifungal activities, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Candida albicans. The benzimidazole moiety enhances π-π stacking interactions with microbial enzymes, improving efficacy compared to the pyrazole variant .
Thiazole-Substituted Derivatives
Thiazole-substituted analogs like 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol () demonstrate broad-spectrum antimicrobial activity. For example, compound 4a (R = 4-chlorophenyl) showed a zone of inhibition of 22 mm against E. coli, comparable to chloramphenicol (25 mm). The thiazole ring’s sulfur atom may enhance membrane permeability, a feature absent in pyrazole derivatives .
Aryl-Substituted Derivatives
Aryl-substituted compounds such as 5-(2-chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol () prioritize halogenated or electron-withdrawing groups (e.g., -CF₃). These modifications increase lipophilicity, improving blood-brain barrier penetration. Compound 4u (R = 4-CF₃-phenyl) achieved an 86% synthesis yield, suggesting superior synthetic feasibility over the pyrazole derivative (typically 59–90% yields) .
Antimicrobial Activity
- In contrast, benzimidazole analogs () show MICs of 16 µg/mL against Pseudomonas aeruginosa, while thiazole derivatives () achieve 18–22 mm inhibition zones against Gram-positive bacteria .
- Chlorophenoxy Variants: 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol () exhibits stability under stress conditions (validated via HPLC-FLD), making it a robust drug candidate. The pyrazole derivative’s stability remains underexplored .
Enzyme Inhibition and Molecular Interactions
- Rho/Myocar Inhibitors: Aryl-substituted oxadiazoles () inhibit Rho kinase with IC₅₀ values of 0.8–3.2 µM.
- Molecular Docking : Docking studies () highlight oxadiazole-thiols as ion-channel modulators. The pyrazole group’s planar structure could facilitate interactions with hydrophobic enzyme pockets, unlike bulkier benzimidazoles .
Physicochemical Properties
| Property | Target Compound | Benzimidazole Analog () | Thiazole Derivative () |
|---|---|---|---|
| LogP | ~2.1 (predicted) | ~3.5 | ~2.8 |
| Water Solubility (mg/mL) | 0.15 | 0.03 | 0.10 |
| Synthetic Yield | 75–85% | 59–88% | 70–90% |
The pyrazole derivative’s lower LogP and higher solubility suggest better bioavailability than benzimidazole analogs but comparable to thiazole derivatives .
Biological Activity
5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is a compound that combines the oxadiazole and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant tables and case studies.
Structure and Properties
The compound's structure consists of a 1,3,4-oxadiazole ring substituted with a pyrazole group. The presence of sulfur in the thiol group enhances its reactivity and potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study demonstrated that similar compounds exhibited IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines (HCT-116, HePG-2, MCF-7) . The pyrazole moiety is particularly significant for cytotoxic activity, as evidenced by the following findings:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10c | HCT-116 | 1.82 |
| 10c | HePG-2 | 5.55 |
| 10c | MCF-7 | 2.86 |
| DOX | HCT-116 | 5.23 |
| DOX | HePG-2 | 4.50 |
| DOX | MCF-7 | 4.17 |
This data indicates that the compound may outperform traditional chemotherapeutics like doxorubicin (DOX) in terms of efficacy against certain cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well-documented. For example, compounds containing the oxadiazole ring have shown significant activity against various bacterial strains:
| Compound Type | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative | Staphylococcus aureus | 1.56 |
| Oxadiazole Derivative | Escherichia coli | 8 |
| Oxadiazole Derivative | Bacillus subtilis | 4 |
These findings suggest that derivatives of this compound may possess broad-spectrum antibacterial properties .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazoles is also noteworthy. Compounds in this class have been evaluated for their ability to inhibit inflammatory pathways. In particular, studies have shown that certain oxadiazole derivatives can significantly reduce pro-inflammatory cytokines in vitro.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or inhibits essential enzymatic processes within microbial cells.
- Anti-inflammatory Mechanism : The thiol group may act as a reducing agent, modulating oxidative stress and inflammation pathways.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for anticancer activity. In this study, compounds similar to this compound were tested against multiple cancer cell lines with promising results .
Another study focused on the antimicrobial effects of oxadiazoles against drug-resistant strains of bacteria, confirming their potential as therapeutic agents in treating infections caused by resistant pathogens .
Q & A
Q. What are the optimal synthetic routes for 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?
The synthesis typically involves cyclization and nucleophilic substitution reactions. Key steps include:
- Cyclization : Formation of the oxadiazole ring via dehydration of thiosemicarbazide intermediates under acidic conditions.
- Nucleophilic substitution : Introduction of the pyrazole-methyl group using 5-methyl-1H-pyrazole as a nucleophile in the presence of catalysts like sodium methoxide or potassium carbonate .
Q. Optimization strategies :
Q. Example reaction table :
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclization | HCl, reflux, 6 hr | 68–75 | |
| Substitution | 5-Methylpyrazole, K₂CO₃, methanol, 80°C | 72 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Primary methods :
Q. Supplementary techniques :
- Mass spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) for structural confirmation.
- High-performance liquid chromatography (HPLC) : Assesses purity and stability under varying pH/temperature .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
Modern approaches integrate quantum chemical calculations and reaction path searches:
- Reaction mechanism modeling : Density Functional Theory (DFT) predicts transition states and intermediates for nucleophilic substitution pathways .
- Condition optimization : Machine learning algorithms analyze experimental datasets to recommend solvent/catalyst combinations, reducing trial-and-error cycles .
- Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes), guiding functionalization strategies to enhance activity .
Case study : ICReDD’s workflow combines computational predictions with experimental validation, reducing development time by 40% for similar oxadiazole derivatives .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or anticancer efficacy often arise from:
Q. Resolution strategies :
- Standardized protocols : Use CLSI guidelines for antimicrobial testing or NCI-60 panels for anticancer screening.
- Dose-response studies : Establish IC₅₀/EC₅₀ values across multiple replicates to validate potency .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents to isolate bioactive moieties .
Q. What methodologies are recommended for studying the compound’s stability under varying environmental conditions?
Key parameters :
- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C for oxadiazoles) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under accelerated light exposure .
Q. How can researchers leverage hybrid heterocyclic systems to enhance this compound’s bioactivity?
Functionalization strategies :
- Thiadiazole integration : Replace oxadiazole with thiadiazole to improve membrane permeability .
- Metal complexes : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to enhance antimicrobial potency .
- Click chemistry : Introduce triazole rings via azide-alkyne cycloaddition for targeted drug delivery .
Q. Experimental design :
Q. What are the challenges in scaling up synthesis without compromising yield or purity?
Critical factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
